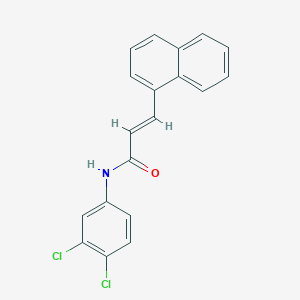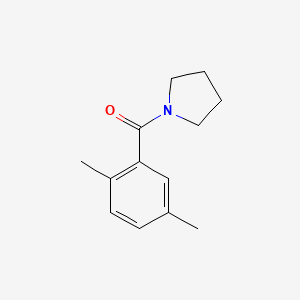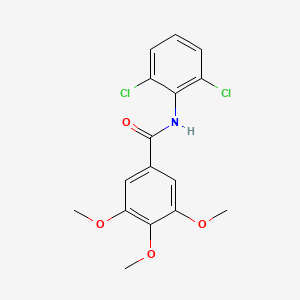
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide, also known as DCPA, is a synthetic compound that has been widely used in scientific research. DCPA belongs to the class of acrylamide derivatives, which have been extensively studied due to their potential therapeutic applications.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide is not fully understood. However, studies have suggested that N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide exerts its pharmacological effects by modulating various signaling pathways in cells. For example, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and differentiation. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in antioxidant defense and cellular homeostasis.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has also been reported to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes in cells. Physiologically, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide is also soluble in common organic solvents, which makes it easy to handle in the lab. However, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has some limitations for lab experiments. It has low water solubility, which may limit its application in aqueous systems. Additionally, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
未来方向
There are several future directions for N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide research. One potential direction is to investigate the pharmacokinetics and toxicity of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide in vivo. This will provide important information on the safety and efficacy of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide as a potential therapeutic agent. Another direction is to explore the potential of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide as a modulator of the immune system. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been reported to have immunomodulatory effects, and further studies in this area may lead to the development of novel immunotherapies. Finally, research on the synthesis of N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide derivatives may lead to the discovery of new compounds with improved pharmacological properties.
合成方法
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide can be synthesized through the reaction of 3-(1-naphthyl)acrylic acid with 3,4-dichloroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide as a white solid with a melting point of 168-170°C.
科学研究应用
N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(3,4-dichlorophenyl)-3-(1-naphthyl)acrylamide has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-17-10-9-15(12-18(17)21)22-19(23)11-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12H,(H,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKHDCDAGFZYPG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)thio]-N-methylacetamide](/img/structure/B5750293.png)


![methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5750313.png)

![N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5750352.png)
![2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B5750361.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5750367.png)
![4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5750368.png)
![4-isopropyl 2-methyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5750379.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5750384.png)
![N-[2-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5750396.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5750402.png)